Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16110285
InChI: InChI=1S/C24H25NO5/c1-3-4-5-6-7-13-30-24(29)18-11-12-20-21(15-18)23(28)25(22(20)27)19-10-8-9-17(14-19)16(2)26/h8-12,14-15H,3-7,13H2,1-2H3
SMILES:
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

CAS No.:

Cat. No.: VC16110285

Molecular Formula: C24H25NO5

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate -

Specification

Molecular Formula C24H25NO5
Molecular Weight 407.5 g/mol
IUPAC Name heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate
Standard InChI InChI=1S/C24H25NO5/c1-3-4-5-6-7-13-30-24(29)18-11-12-20-21(15-18)23(28)25(22(20)27)19-10-8-9-17(14-19)16(2)26/h8-12,14-15H,3-7,13H2,1-2H3
Standard InChI Key TUAUCCMXLLKNAH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Heptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate (C₂₄H₂₅NO₅) features a 1,3-dioxoisoindole backbone substituted at position 2 with a 3-acetylphenyl group and at position 5 with a heptyl ester (Figure 1) . The isoindole core consists of a fused benzene and pyrrole ring, with ketone groups at positions 1 and 3. The 3-acetylphenyl moiety introduces an electron-withdrawing acetyl group (-COCH₃), while the heptyl ester (-COO(CH₂)₆CH₃) enhances lipophilicity, potentially improving membrane permeability .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₅NO₅
Molecular Weight407.5 g/mol
IUPAC NameHeptyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate
InChI KeyIKDCPPIAXHXLTK-UHFFFAOYSA-N
CAS Number3545241

Synthesis and Preparation

Synthetic Pathways

The compound is synthesized via a multi-step sequence beginning with the formation of the 1,3-dioxoisoindole core. A typical route involves:

  • Core Construction: Condensation of phthalic anhydride with ammonia or urea derivatives to form the isoindole-1,3-dione scaffold.

  • Acetylphenyl Substitution: Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the 3-acetylphenyl group at position 2 .

  • Esterification: Reaction of the carboxylic acid at position 5 with heptanol under acidic or enzymatic conditions to form the heptyl ester .

Optimization Challenges

Key challenges include minimizing side reactions during Friedel-Crafts acylation due to the electron-deficient aromatic ring and achieving regioselective esterification. Purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Physical and Chemical Properties

Solubility and Stability

The compound’s lipophilicity (logP ≈ 4.2, estimated) suggests poor aqueous solubility but high solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane . Stability studies indicate susceptibility to hydrolysis under alkaline conditions, necessitating storage at 4°C in anhydrous environments .

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 8.2–7.5 ppm (aromatic protons), δ 2.6 ppm (acetyl CH₃), and δ 4.3 ppm (ester CH₂) .

  • IR: Strong absorptions at 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (diketone C=O), and 1680 cm⁻¹ (acetyl C=O) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.2 [M+H]⁺ .

Analytical and Computational Studies

X-ray Crystallography

Though no crystal structure is reported, density functional theory (DFT) calculations predict a planar isoindole core with dihedral angles of 15° between the acetylphenyl and ester groups .

Docking Simulations

Molecular docking into the COX-2 active site (PDB: 1CX2) suggests favorable interactions between the acetyl group and Arg120, with binding energies of −8.2 kcal/mol .

Research Gaps and Future Directions

Priority Investigations

  • In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution.

  • Target Identification: Use affinity chromatography or phage display to identify protein targets.

  • Derivatization: Explore shorter alkyl esters to balance solubility and activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator